molecular formula C11H10FNO B15276100 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde

1-(2-fluoroethyl)-1H-indole-3-carbaldehyde

Cat. No.: B15276100
M. Wt: 191.20 g/mol
InChI Key: HDQIMQFERLVKFI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde is a synthetic derivative of indole-3-carbaldehyde, a fundamental scaffold renowned for its wide-ranging biological and chemical significance. This compound is classified as a heteroarenecarbaldehyde and is part of the extensive indole alkaloid family. The structural core of indole-3-carbaldehyde is a privileged structure in drug discovery, known for its presence in numerous natural products and pharmaceuticals. It serves as an essential precursor for generating complex, biologically active molecules through various synthetic transformations, including multicomponent reactions . The parent compound, indole-3-carbaldehyde, is also a recognized metabolite of dietary L-tryptophan, produced by human gastrointestinal microbiota such as Lactobacillus species . It acts as an agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells, a mechanism that can stimulate the production of interleukin-22 (IL-22) and help maintain mucosal immune function . Furthermore, indole-based molecules have demonstrated diverse pharmacological activities in research settings, including antibacterial, antifungal, and anticancer properties, highlighting the therapeutic potential of this chemical class . This specific derivative, featuring a 2-fluoroethyl substitution, is offered as a chemical tool for researchers working in medicinal chemistry and drug development. It is ideal for exploring structure-activity relationships (SAR), designing targeted libraries, and developing new synthetic methodologies. The compound can be utilized to prepare analogs of indole phytoalexins and other novel chemical entities . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-(2-fluoroethyl)indole-3-carbaldehyde

InChI

InChI=1S/C11H10FNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2

InChI Key

HDQIMQFERLVKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCF)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Vilsmeier-Haack Formylation for 1H-Indole-3-Carbaldehyde Synthesis

The synthesis of 1H-indole-3-carbaldehyde serves as a critical precursor for subsequent N-alkylation to introduce the 2-fluoroethyl group. The Vilsmeier-Haack reaction, a cornerstone in formylating aromatic systems, is widely employed for this step. As detailed in a patented methodology, the protocol involves:

  • Formation of the Vilsmeier reagent : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C for 30–40 minutes, generating the electrophilic chloroiminium intermediate.
  • Cyclization and formylation : A 2-methylaniline derivative is treated with the preformed Vilsmeier reagent in DMF at 0–5°C, followed by reflux at 80–90°C for 5–8 hours. The reaction proceeds via cyclization to form the indole core, with subsequent formylation at the C3 position.
  • Work-up and purification : The crude product is neutralized with saturated sodium carbonate (pH 8–9), precipitating the aldehyde. Recrystallization from ethanol/water yields 1H-indole-3-carbaldehyde with >90% purity.

Key reaction parameters :

  • Solvent: Anhydrous DMF (critical for reagent stability).
  • Molar ratio: 1:10–1:50 (2-methylaniline to Vilsmeier reagent).
  • Temperature: Reflux at 80–90°C ensures complete cyclization.

Analytical validation :

  • ¹H NMR (DMSO-d₆): δ 12.14 (1H, broad, NH), 9.95 (1H, s, CHO), 8.30–7.20 (aromatic protons).
  • ¹³C NMR : 185.34 ppm (CHO), 138.85–112.80 ppm (indole carbons).

N-Alkylation Strategies for Introducing the 2-Fluoroethyl Group

The introduction of the 2-fluoroethyl moiety to the indole nitrogen poses distinct challenges due to the nucleophilic character of the NH group and the steric/electronic effects of the aldehyde. Two principal methodologies have been explored:

Direct Alkylation with 2-Fluoroethyl Halides

Reaction of 1H-indole-3-carbaldehyde with 1-bromo-2-fluoroethane in the presence of a strong base (e.g., sodium hydride) in dimethylformamide at 60–80°C facilitates N-alkylation.

Optimized conditions :

  • Base: Sodium hydride (2.2 equiv).
  • Solvent: Anhydrous DMF (ensures solubility of intermediates).
  • Temperature: 70°C for 12–16 hours.
  • Yield: ~65–70% after column chromatography (ethyl acetate/hexane).

Limitations :

  • Competing O-alkylation at the aldehyde group.
  • Requires rigorous exclusion of moisture to prevent hydrolysis.
Mitsunobu Reaction with 2-Fluoroethanol

The Mitsunobu reaction offers a selective pathway for N-alkylation under mild conditions. A mixture of 1H-indole-3-carbaldehyde, 2-fluoroethanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C achieves efficient coupling.

Reaction profile :

  • Stoichiometry : 1:1.2 (indole to 2-fluoroethanol).
  • Additives : DIAD (1.5 equiv), PPh₃ (1.5 equiv).
  • Yield : 75–80% after silica gel purification.

Advantages :

  • Avoids harsh bases.
  • High regioselectivity for N-alkylation over O-alkylation.

Alternative Synthetic Routes and Methodological Innovations

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

  • Vilsmeier-Haack step : Elevated temperatures (80–90°C) drive cyclization but risk decomposition of the aldehyde.
  • N-Alkylation : Polar aprotic solvents (DMF, DMSO) stabilize the deprotonated indole intermediate, while THF favors Mitsunobu kinetics.

Competing Side Reactions

  • Aldehyde oxidation : Prolonged exposure to bases or oxidants converts the aldehyde to carboxylic acid.
  • Di-alkylation : Excess alkylating agent leads to bis-(2-fluoroethyl) byproducts, necessitating careful stoichiometric control.

Analytical Characterization and Quality Control

Spectroscopic Techniques

  • ¹⁹F NMR : A singlet at δ –120 to –125 ppm confirms the –CH₂F group.
  • HRMS : Molecular ion peak at m/z 207.0765 (C₁₁H₁₀FNO⁺).

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >98% purity.
  • X-ray crystallography : Resolves conformational preferences of the 2-fluoroethyl chain.

Chemical Reactions Analysis

Knoevenagel Condensation

The aldehyde group at C3 undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, β-keto esters) to form β,γ-unsaturated carbonyl compounds. This reaction typically occurs under acidic conditions (e.g., AcOH, HCl) .

Example : Reaction with 3-cyanoacetylindole yields α,β-unsaturated alkenes via a base-catalyzed mechanism .

  • Mechanism :

    • Enolate formation from the active methylene compound.

    • Nucleophilic attack on the aldehyde carbonyl carbon.

    • Elimination of water to form the conjugated enone.

Palladium-Catalyzed C–H Arylation

The indole-3-carbaldehyde framework can undergo C4-arylation under Pd(II) catalysis, directed by the carbonyl group. For 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde, the electron-withdrawing fluorine atom may influence regioselectivity.

Optimized conditions (based on analogous compounds ):

  • Catalyst : Pd(OAc)₂ (10 mol %), AgOAc (oxidant).

  • Solvent : HFIP/TFA (1:1 v/v).

  • Temperature : 100 °C for 3.5 h.

  • Yield : Up to 87% for C4-arylated products.

Table 1: C–H Arylation Conditions

CatalystOxidantSolventAdditiveTemp (°C)Time (h)Yield (%)
Pd(OAc)₂AgOAcHFIP/TFATFA1003.587

Nitration

Nitration of indole-3-carbaldehydes typically occurs at the 5- or 6-position due to the electron-directing effects of the aldehyde group. For this compound, the fluorine’s electron-withdrawing nature may shift nitration to the 4-position or other meta positions relative to the substituent.

Conditions :

  • Reagent : HNO₃ (density 1.37) in AcOH.

  • Temp : 80 °C for 1 h .

Hydrazide Formation

The aldehyde group reacts with hydrazines (e.g., carbohydrazide) to form hydrazones , which can undergo cyclization to yield triazoles or other heterocycles.

Reaction pathway :

  • Nucleophilic attack of hydrazine on the aldehyde carbonyl.

  • Formation of a hydrazone intermediate.

  • Acidic cyclization to form triazoles .

Deformylation

Deformylation removes the aldehyde group, regenerating indole derivatives. This reaction often employs anthranilamide with a solid acid catalyst (e.g., H₂SO₄) .

Conditions :

  • Reagent : Anthranilamide + solid acid catalyst.

  • Mechanism : Quinazolinone formation followed by hydrolysis.

Structural Considerations

  • Electron effects : The 2-fluoroethyl group acts as an electron-withdrawing group, deactivating the indole ring and directing electrophilic substitution to specific positions.

  • Stability : The aldehyde group’s reactivity makes the compound prone to oxidation or condensation under basic/acidic conditions.

  • Spectral data : The aldehyde proton resonates at δ ~9.5–10.0 ppm in ¹H NMR .

Scientific Research Applications

1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 1-position of the indole ring significantly influences molecular properties. A comparison of key analogs is summarized below:

Compound Name Substituent (1-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde 2-Fluoroethyl C₁₁H₁₀FNO 203.21 Enhanced metabolic stability
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde 2-Chloroethyl C₁₁H₁₀ClNO 219.66 Higher lipophilicity; safety data available
1-Methyl-1H-indole-3-carbaldehyde Methyl C₁₀H₉NO 159.19 Simpler structure; used in synthetic intermediates
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde 3-Bromobenzyl C₁₆H₁₂BrNO 314.18 Increased steric bulk; potential for halogen bonding
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde Morpholine-ethyl C₁₅H₁₇N₂O₂ 265.31 Anticancer activity (breast cancer cells)

Key Observations :

  • Fluoroethyl vs. Chloroethyl: The fluorine atom in the target compound reduces molecular weight compared to chlorine (203.21 vs. 219.66 g/mol) while maintaining similar steric bulk.
  • Benzyl vs. Alkyl Substituents : Bulky aryl groups (e.g., 3-bromobenzyl) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce metabolic stability .

Biological Activity

1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde is a derivative of indole, a structure known for its diverse biological activities. This compound has garnered attention due to its potential implications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with fluorinated alkyl halides. The characterization is performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activities associated with indole derivatives, including this compound, include:

  • Antioxidant Activity : Indoles are known for their ability to scavenge free radicals. Studies have shown that indole derivatives can reduce oxidative stress in various biological systems, which is crucial for preventing cellular damage and inflammation .
  • Antimicrobial Properties : Indoles exhibit significant antimicrobial activity against various pathogens. Research has indicated that certain indole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Indole compounds have been noted to modulate inflammatory responses. For instance, indole-3-carboxaldehyde has been shown to alleviate LPS-induced inflammatory responses in intestinal epithelial cells through AhR-dependent pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Activation of Antioxidant Pathways : The compound may activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .
  • Cytokine Modulation : It has been observed that indole derivatives can downregulate pro-inflammatory cytokines, thereby reducing inflammation and tissue damage .

Case Study 1: Antioxidant Activity

A study demonstrated that indole derivatives significantly reduced reactive oxygen species (ROS) levels in endothelial cells. The treatment led to decreased expression of vascular cell adhesion molecules and inflammatory cytokines, indicating a protective effect against oxidative stress .

Case Study 2: Antimicrobial Activity

Research involving various indole derivatives showed promising results against pathogenic strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential application of these compounds in treating infections caused by resistant strains .

Data Tables

Biological ActivityMechanism of ActionReference
AntioxidantNrf2 activation
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCytokine modulation

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves introducing the 2-fluoroethyl group to the indole scaffold. A reductive amination approach can be adapted from methods used for analogous compounds: reacting indole-3-carbaldehyde derivatives with 2-fluoroethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane . Alternative routes may include nucleophilic substitution of halogenated precursors with 2-fluoroethyl groups under basic conditions, though yields and purity depend on reaction optimization .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and fluorine substitution patterns . Spectroscopic techniques such as ¹H/¹³C NMR and FT-IR are complementary: the aldehyde proton appears as a sharp singlet (~10 ppm in ¹H NMR), while fluorine’s electronegativity deshields adjacent protons, producing distinct splitting patterns .

Q. What stability considerations are critical for handling this compound?

The aldehyde group is prone to oxidation and nucleophilic attack. Storage under inert gas (e.g., argon) at low temperatures (-20°C) in anhydrous solvents (e.g., DMF or DCM) is recommended. The 2-fluoroethyl group may introduce hydrolytic sensitivity; stability tests under varying pH and humidity conditions are advised to assess degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoroethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine alters the electron density of the indole ring, potentially enhancing electrophilic substitution at the 5-position. Steric hindrance from the ethyl chain may limit access to the 2-position. Computational studies (e.g., DFT) can model these effects, while experimental validation via Suzuki-Miyaura coupling with boronates or Ullmann reactions with aryl halides can probe regioselectivity .

Q. What challenges arise in crystallographic analysis of fluorinated indole derivatives?

Fluorine’s low electron density complicates X-ray diffraction data collection, requiring high-resolution datasets. SHELXL’s robust refinement algorithms are critical for resolving disordered fluorine atoms or subtle conformational changes induced by the 2-fluoroethyl group . Twinning or polymorphism, common in flexible alkyl chains, may necessitate multiple crystallization trials .

Q. What biological activities are hypothesized based on structural analogs, and how can they be validated?

Similar indole-3-carbaldehydes exhibit antimicrobial and antitumor activity, often via enzyme inhibition (e.g., kinases or synthases) . For this compound, in vitro assays against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) could screen for bioactivity. Molecular docking studies may predict interactions with targets like 1-deoxy-D-xylulose-5-phosphate synthase, a pathway validated in related indole derivatives .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Systematic optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) is essential. For example, NaBH(OAc)₃ in dichloroethane may suppress side reactions compared to other reductants . Analytical HPLC or LC-MS can identify byproducts, while kinetic studies under controlled conditions (e.g., in situ IR monitoring) clarify mechanistic bottlenecks .

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent, catalyst, and stoichiometry effects on yield .
  • Crystallography : Prioritize slow evaporation techniques with polar aprotic solvents (e.g., DMSO/EtOAc mixtures) to grow diffraction-quality crystals .
  • Biological Assays : Pair high-throughput screening with proteomics to identify putative targets, followed by SPR or ITC for binding affinity quantification .

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